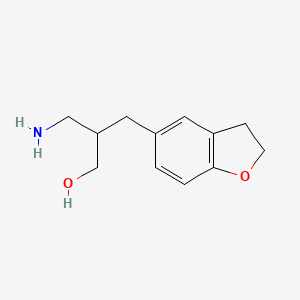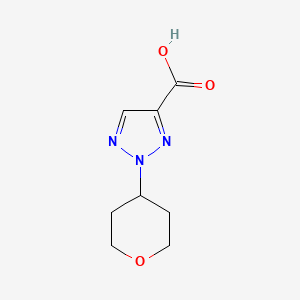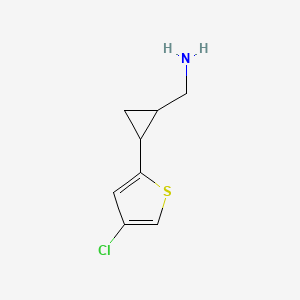
4-Isocyano-1-methyl-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isocyano-1-methyl-piperidine is a chemical compound belonging to the class of isocyanides. Isocyanides are known for their unique reactivity and versatility in organic synthesis. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, with an isocyano group (-NC) attached to the fourth carbon and a methyl group attached to the first carbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-1-methyl-piperidine typically involves the reaction of 4-amino-1-methyl-piperidine with chloroform and a base, such as potassium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the isocyanide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.
化学反応の分析
Types of Reactions
4-Isocyano-1-methyl-piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted piperidine derivatives
科学的研究の応用
4-Isocyano-1-methyl-piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and in multicomponent reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Isocyano-1-methyl-piperidine involves its reactivity with various biological molecules. The isocyanide group can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
- 4-Isocyano-1-methyl-pyridine
- 4-Isocyano-1-methyl-pyrrolidine
- 4-Isocyano-1-methyl-piperazine
Uniqueness
4-Isocyano-1-methyl-piperidine is unique due to its specific structural features, including the piperidine ring and the positioning of the isocyano and methyl groups. This unique structure imparts distinct reactivity and biological activity compared to other isocyanides.
特性
分子式 |
C7H12N2 |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
4-isocyano-1-methylpiperidine |
InChI |
InChI=1S/C7H12N2/c1-8-7-3-5-9(2)6-4-7/h7H,3-6H2,2H3 |
InChIキー |
ASZQRFSVVDTPTK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)


![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)








![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
